Repirinast-d4

Description

BenchChem offers high-quality Repirinast-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Repirinast-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1,1,2,2-tetradeuterio-3-methylbutyl) 7,8-dimethyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c1-10(2)7-8-25-20(24)15-9-14(22)16-18(26-15)13-6-5-11(3)12(4)17(13)21-19(16)23/h5-6,9-10H,7-8H2,1-4H3,(H,21,23)/i7D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQIAEMCQGTTIR-OSEHSPPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C3=C(C(=O)C=C(O3)C(=O)OCCC(C)C)C(=O)N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(C)C)C([2H])([2H])OC(=O)C1=CC(=O)C2=C(O1)C3=C(C(=C(C=C3)C)C)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Repirinast-d4: Properties, Synthesis, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for Repirinast-d4. Designed for professionals in research and drug development, this document delves into the core scientific principles and practical applications of this stable isotope-labeled compound.

Introduction: The Role of Deuteration in Pharmaceutical Analysis

Repirinast is an anti-allergic agent that functions as a mast cell stabilizer, inhibiting the release of histamine and other inflammatory mediators.[1][2] Its mechanism of action involves preventing the influx of calcium into mast cells, a critical step in the degranulation process that triggers allergic reactions. Repirinast has been investigated for its therapeutic potential in conditions such as asthma.

The introduction of stable isotopes, such as deuterium (²H), into a drug molecule creates a stable isotope-labeled (SIL) internal standard. Repirinast-d4 is the deuterated analog of Repirinast, where four hydrogen atoms on the 3-methylbutyl ester portion of the molecule have been replaced with deuterium. This seemingly minor structural modification imparts a significant analytical advantage. In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), SIL internal standards are considered the "gold standard."[3][4][5] They exhibit nearly identical physicochemical properties and chromatographic behavior to the unlabeled analyte, allowing them to effectively compensate for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of the analytical results.[6][7]

Chemical Properties and Structure of Repirinast-d4

The fundamental chemical and physical properties of Repirinast-d4 are crucial for its handling, storage, and application in analytical methods.

Chemical Structure

The chemical structure of Repirinast-d4 is identical to that of Repirinast, with the exception of the four deuterium atoms on the isopentyl (3-methylbutyl) ester chain.

Repirinast:

-

IUPAC Name: 3-methylbutyl 7,8-dimethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-2-carboxylate[1]

-

Molecular Weight: 355.39 g/mol [9]

Repirinast-d4:

-

Synonym: 5,6-Dihydro-7,8-dimethyl-4,5-dioxo-4H-pyrano[3,2-c]quinoline-2-carboxylic Acid 3-Methylbutyl-d4 Ester

-

Molecular Formula: C₂₀H₁₇D₄NO₅

-

Molecular Weight: 359.41 g/mol

The structural similarity ensures that Repirinast-d4 co-elutes with Repirinast during chromatographic separation, a critical characteristic for an effective internal standard.

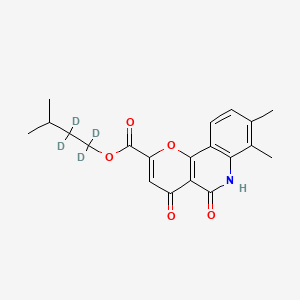

Diagram 1: Chemical Structure of Repirinast-d4

Caption: Chemical structure of Repirinast-d4.

Physicochemical Properties

A summary of the known physicochemical properties of Repirinast and Repirinast-d4 is presented in the table below.

| Property | Repirinast | Repirinast-d4 | Reference(s) |

| CAS Number | 73080-51-0 | 1329836-95-4 | [1] |

| Molecular Formula | C₂₀H₂₁NO₅ | C₂₀H₁₇D₄NO₅ | [8][9] |

| Molecular Weight | 355.39 g/mol | 359.41 g/mol | [9] |

| Melting Point | 236-241 °C | 232-234 °C (dec.) | [2] |

| Solubility | Water: 1.2 mg/L | Chloroform (Slightly), Methanol (Slightly) | [2] |

| Appearance | White to Off-White Solid | White to Light Yellow Solid |

Synthesis of Repirinast-d4

While a specific detailed synthesis of Repirinast-d4 is not publicly available in peer-reviewed literature, a plausible and scientifically sound synthetic route can be proposed based on established organic chemistry principles, primarily the Fischer esterification.[10][11][12][13][14]

The synthesis would logically proceed in two main stages:

-

Preparation of the deuterated alcohol, 3-methyl-1-butanol-d4 (isopentyl alcohol-d4).

-

Esterification of the Repirinast carboxylic acid precursor with the deuterated alcohol.

Diagram 2: Proposed Synthetic Workflow for Repirinast-d4

Sources

- 1. Repirinast - Wikipedia [en.wikipedia.org]

- 2. Repirinast | 73080-51-0 [chemicalbook.com]

- 3. lcms.cz [lcms.cz]

- 4. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]

- 8. Repirinast | C20H21NO5 | CID 5050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. gsrs.ncats.nih.gov [gsrs.ncats.nih.gov]

- 10. community.wvu.edu [community.wvu.edu]

- 11. Fischer Esterification [organic-chemistry.org]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. ukessays.com [ukessays.com]

- 14. Fischer Esterification - 1863 Words | Bartleby [bartleby.com]

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Repirinast-d4

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Repirinast and the Rationale for Deuteration

Repirinast is an anti-allergic agent primarily recognized for its efficacy in managing bronchial asthma and allergic rhinitis.[1][2] It belongs to a class of drugs known as mast cell stabilizers, which function by preventing the release of histamine and other potent inflammatory mediators.[1][3] The subject of this guide, Repirinast-d4, is a deuterated isotopologue of Repirinast. In drug development, selective deuteration—the replacement of specific hydrogen atoms with their heavier isotope, deuterium—is a common strategy to favorably alter a drug's pharmacokinetic profile. This modification can slow the rate of metabolic breakdown, potentially leading to improved stability and a longer duration of action, without altering the fundamental mechanism of action. Therefore, the in vitro biological activity and mechanism of Repirinast-d4 are directly equivalent to those of its non-deuterated parent compound, Repirinast. This guide will dissect the core in vitro mechanism of Repirinast, providing a blueprint for its scientific investigation.

Core Mechanism: Stabilizing Mast Cells by Modulating Intracellular Calcium

The cornerstone of Repirinast's therapeutic effect is its ability to inhibit the degranulation of mast cells, the sentinel cells of the immune system that trigger acute allergic responses.[1] This stabilization is not a passive effect but an active biochemical intervention in the signaling cascade that governs mast cell activation. The mechanism is multifaceted, involving the modulation of critical intracellular second messengers.[1][4]

The primary mode of action is the inhibition of calcium influx into the mast cell cytoplasm.[1][5] An increase in intracellular calcium ([Ca²⁺]i) is the pivotal, non-negotiable trigger for the fusion of histamine-containing granules with the cell membrane and their subsequent exocytosis (degranulation).[5][6] Repirinast, primarily through its active metabolite MY-1250, intervenes directly in this process.[4][5]

Studies have revealed that MY-1250 exerts its inhibitory effect by targeting the release of calcium from intracellular stores, such as the endoplasmic reticulum.[4][5] This is a critical insight; it suggests that the drug's action is not simply blocking external calcium channels but preventing the initial signal amplification that occurs within the cell. Specifically, the mechanism is linked to the inhibition of ATP-dependent Ca²⁺-release from these internal stores.[4] This action is correlated with a transient, rapid increase in cyclic AMP (cAMP) and a corresponding decrease in ATP levels within the mast cell immediately following exposure to the compound.[4]

Beyond its primary effect on calcium, Repirinast has also been shown to modulate the production of inflammatory cytokines and may interfere with leukotriene synthesis or activity, further contributing to its anti-allergic profile.[1]

Visualizing the Mechanism: Signaling Pathways

To understand Repirinast's point of intervention, we must first visualize the canonical IgE-mediated mast cell activation pathway.

Caption: IgE-mediated mast cell activation and the inhibitory target of Repirinast.

Quantitative In Vitro Efficacy Data

The potency of Repirinast and its active metabolite, MY-1250, has been quantified in various in vitro systems. This data is crucial for establishing dose-response relationships and for comparing its activity with other compounds.

| Compound | Assay | Cell Type | Stimulus | IC₅₀ / % Inhibition | Reference |

| Repirinast | Histamine Release | Rat Peritoneal Mast Cells | Antigen | 0.3 µM | [2] |

| MY-1250 | Histamine Release | Rat Peritoneal Mast Cells | Antigen | ~20% at 1 x 10⁻⁷ M | [5] |

| MY-1250 | Histamine Release | Rat Peritoneal Mast Cells | Antigen | ~50% at 1 x 10⁻⁶ M | [5] |

| MY-1250 | Histamine Release | Rat Peritoneal Mast Cells | Antigen | ~80% at 1 x 10⁻⁵ M | [5] |

Experimental Protocols for Mechanism Validation

To rigorously validate the mechanism of action of Repirinast-d4 in vitro, a series of well-controlled experiments are required. The following protocols are presented as a self-validating framework, grounded in established methodologies.

1. Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay provides a robust, colorimetric readout of mast cell degranulation. β-hexosaminidase is a stable enzyme co-localized with histamine in mast cell granules, making its release a reliable proxy for degranulation.[7]

Methodology:

-

Cell Culture & Sensitization:

-

Culture a suitable mast cell line (e.g., RBL-2H3) to 80-90% confluency.

-

Seed cells into a 96-well plate at an appropriate density (e.g., 2 x 10⁵ cells/well).

-

Sensitize cells by incubating overnight with anti-DNP IgE (e.g., 0.5 µg/mL). Causality: This step arms the mast cells by loading the FcεRI receptors with IgE, preparing them for antigen-specific activation.

-

-

Compound Treatment:

-

Wash cells twice with a buffered salt solution (e.g., Tyrode's buffer) to remove excess IgE.

-

Add buffer containing various concentrations of Repirinast-d4 (or vehicle control) to the wells. Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C. Trustworthiness: A vehicle control (e.g., 0.1% DMSO) is essential to control for solvent effects.

-

-

Cell Lysis (Total Release Control):

-

To a separate set of wells (no compound), add 0.1% Triton X-100 to lyse the cells. This sample represents 100% mediator release.

-

-

Activation:

-

Trigger degranulation by adding the antigen, DNP-HSA (e.g., 50 ng/mL), to all wells except the negative control (buffer only) and total release wells. Incubate for 30-60 minutes at 37°C.

-

-

Quantification:

-

Centrifuge the plate to pellet the cells.

-

Carefully transfer the supernatant from each well to a new 96-well plate.

-

Add the substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide) to each well.

-

Incubate until a yellow color develops.

-

Stop the reaction with a stop buffer (e.g., 0.1 M Na₂CO₃/NaHCO₃).

-

Read the absorbance at 405 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of β-hexosaminidase release for each condition relative to the total release control, after subtracting the background from the negative control.

-

Workflow Diagram: Degranulation Assay

Caption: Step-by-step workflow for the β-hexosaminidase degranulation assay.

2. Intracellular Calcium ([Ca²⁺]i) Mobilization Assay

This assay directly measures the core mechanistic action of Repirinast-d4. It uses fluorescent calcium indicators (e.g., Fura-2 AM, Fluo-4 AM) that exhibit a change in fluorescence intensity upon binding to free calcium.

Methodology:

-

Cell Preparation & Dye Loading:

-

Sensitize mast cells with IgE as described previously.

-

Resuspend cells in a loading buffer containing a fluorescent calcium indicator (e.g., 2-5 µM Fluo-4 AM) and a mild detergent like Pluronic F-127 to aid dye entry.

-

Incubate in the dark at 37°C for 30-45 minutes to allow for dye de-esterification within the cells. Causality: The 'AM' ester group makes the dye cell-permeable. Once inside, cellular esterases cleave it, trapping the active, calcium-sensitive form of the dye.

-

-

Measurement Setup:

-

Wash cells to remove extracellular dye and resuspend in a calcium-containing buffer.

-

Place the cell suspension in a fluorometer or plate reader capable of kinetic reads.

-

-

Kinetic Measurement Protocol:

-

Baseline: Record a stable baseline fluorescence for ~60 seconds.

-

Compound Addition: Add Repirinast-d4 (or vehicle) and continue recording to observe any direct effect of the compound on baseline calcium.

-

Stimulation: Add the antigen (DNP-HSA) to trigger the calcium response.

-

Maximum Fluorescence: At the end of the run, add a cell-permeabilizing agent (e.g., digitonin) followed by a saturating concentration of CaCl₂ to determine maximum fluorescence (Fmax).

-

Minimum Fluorescence: Subsequently, add a calcium chelator (e.g., EGTA) to determine minimum fluorescence (Fmin).

-

-

Data Analysis:

-

The change in fluorescence intensity over time reflects the change in [Ca²⁺]i.

-

Quantify the inhibitory effect of Repirinast-d4 by comparing the peak fluorescence intensity or the area under the curve of the drug-treated samples to the vehicle-treated positive control.

-

Conclusion and Forward Outlook

The in vitro mechanism of action for Repirinast-d4 is functionally identical to that of Repirinast, centering on its role as a potent mast cell stabilizer.[1] Its primary activity involves the inhibition of a critical early step in the mast cell activation cascade: the mobilization of intracellular calcium.[4][5] By preventing the ATP-dependent release of calcium from internal stores, Repirinast effectively disarms the cell, preventing the degranulation and release of histamine and other mediators that drive the allergic response.[4] The experimental frameworks provided here offer a robust and logical pathway for researchers to validate these mechanisms, ensuring data integrity through integrated controls and a clear understanding of the causal biochemistry. This detailed knowledge is invaluable for the development of next-generation anti-allergic therapeutics and for comparative studies within the field of immunopharmacology.

References

- Patsnap Synapse. (2024). What is the mechanism of Repirinast?

- MedChemExpress. (n.d.). Repirinast (MY-5116) | Anti-allergic Agent.

- Charles River Laboratories. (n.d.). Mast Cell Assays.

- Bulfone-Paus, S., & Paus, R. (2020). Mast Cell Activation Test (MAT). Methods in Molecular Biology, 2163, 227-238.

- BenchChem. (n.d.). Application Notes and Protocols: Measuring Calcium Influx in Mast Cells Treated with Repirinast.

- Takei, M., et al. (1992). Mechanism of action of MY-1250, an active metabolite of Repirinast, in inhibiting histamine release from rat mast cells. British Journal of Pharmacology, 105(3), 587-90.

- Choi, H. W., & Abraham, S. N. (2018). In Vitro and In Vivo IgE-/Antigen-Mediated Mast Cell Activation. Methods in Molecular Biology, 1797, 79-87.

- Wepro, K., et al. (2020). Mast cell activation markers for in vitro study. Bioengineered, 11(1), 586-595.

- Wikipedia. (n.d.). Mast cell stabilizer.

- Beaven, M. A. (2009). REGULATORS OF CA2+ SIGNALING IN MAST CELLS. Madame Curie Bioscience Database.

Sources

- 1. What is the mechanism of Repirinast? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mast cell stabilizer - Wikipedia [en.wikipedia.org]

- 4. Mechanism of action of MY-1250, an active metabolite of Repirinast, in inhibiting histamine release from rat mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. REGULATORS OF CA2+ SIGNALING IN MAST CELLS Potential Targets for Treatment of Mast-Cell Related Diseases? - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

Introduction: The Role and Rationale of Repirinast-d4

An In-Depth Technical Guide to the Isotopic Purity of Repirinast-d4

For professionals in drug development and bioanalytical research, the integrity of analytical standards is paramount. Deuterated compounds, such as Repirinast-d4, are indispensable tools, primarily serving as internal standards in pharmacokinetic (PK) and metabolic studies to ensure the accuracy of quantification.[1][2] This guide provides a comprehensive technical overview of the synthesis, analysis, and quality control of Repirinast-d4, with a core focus on determining its isotopic purity—a critical quality attribute that directly impacts data reliability.[3]

Repirinast, also known as MY-5116, is an anti-allergic agent recognized for its ability to inhibit histamine release.[4][5] In clinical and preclinical research, particularly in studies examining its absorption, distribution, metabolism, and excretion (ADME), a stable isotope-labeled (SIL) internal standard is essential for precise bioanalysis by mass spectrometry.[1][6][7][8]

Repirinast-d4 is the deuterated analogue of Repirinast, designed to be an ideal internal standard. Its chemical structure is identical to the parent drug, except for the substitution of four hydrogen atoms with deuterium atoms on the isopentyl (3-methylbutyl) ester side chain.[9][10] This subtle mass shift allows it to be distinguished from the non-labeled Repirinast by a mass spectrometer, while ensuring it co-elutes chromatographically and exhibits nearly identical extraction recovery and ionization efficiency, thereby correcting for analytical variability.

Chemical Structures:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Repirinast | C₂₀H₂₁NO₅ | 355.39[11][12][13] |

| Repirinast-d4 | C₂₀H₁₇D₄NO₅ | 359.41[5][10] |

Synthesis and Potential Isotopic Impurities

The synthesis of deuterated compounds is a specialized field aiming for high isotopic enrichment and positional accuracy.[14][15][16] For Repirinast-d4, the deuterium labels are located on the ester side chain, a non-metabolically active and non-exchangeable position, which is crucial for its stability as an internal standard.

A plausible synthetic route involves the esterification of the Repirinast carboxylic acid precursor with a deuterated alcohol, specifically 3-methylbutyl-1,1,2,2-d4-anol. This approach confines the labeling to the desired position.

Potential Sources of Isotopic Impurities:

-

Incomplete Deuteration of Starting Materials: The primary source of isotopic impurities is often the deuterated reagent itself. If the 3-methylbutyl-d4-anol contains residual d0, d1, d2, or d3 species, these will be incorporated into the final Repirinast-d4 product, resulting in a mixture of isotopologues.

-

Hydrogen-Deuterium (H/D) Exchange: While the C-D bonds in Repirinast-d4 are stable, H/D exchange can occur under certain harsh chemical conditions (e.g., strong acid or base), though it is unlikely for this specific molecule under standard synthetic protocols.[17]

-

Cross-Contamination: Inadequate purification can lead to contamination with the unlabeled Repirinast.

Understanding these potential pitfalls is essential for developing robust analytical methods to verify the final product's isotopic purity.

Core Methodologies for Isotopic Purity Assessment

A multi-faceted analytical approach is required for the comprehensive characterization of deuterated compounds, combining techniques that provide orthogonal information.[18] High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards for this purpose.

Mass Spectrometry (MS) for Isotopic Enrichment

Mass spectrometry is the most direct method for quantifying the distribution of isotopologues in a sample.[19][20] High-resolution instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, are preferred as they can resolve different isotopic peaks with high accuracy, minimizing spectral overlap.[21][22]

-

Sample Preparation: Dissolve Repirinast-d4 in a suitable solvent (e.g., acetonitrile/water) to a concentration of approximately 1 µg/mL.

-

Chromatography: Inject the sample onto a liquid chromatography (LC) system coupled to the mass spectrometer. A standard C18 column is typically sufficient to achieve chromatographic separation from any potential impurities.

-

MS Acquisition: Acquire full-scan mass spectra in positive ion mode, focusing on the m/z range encompassing the molecular ions of all expected isotopologues (e.g., m/z 356 to 362 for [M+H]⁺).

-

Data Processing:

-

Generate an extracted ion chromatogram (EIC) for each isotopologue:

-

d0 (unlabeled Repirinast): [C₂₀H₂₂NO₅]⁺

-

d1, d2, d3 (partially labeled): [C₂₀H₂₁D₁NO₅]⁺, etc.

-

d4 (fully labeled): [C₂₀H₁₈D₄NO₅]⁺

-

-

Integrate the peak area for each EIC.

-

Correct the observed peak areas for the natural abundance of ¹³C. The natural abundance of ¹³C contributes to the M+1 and M+2 peaks and must be subtracted to determine the true contribution from deuteration.[22]

-

Calculate the isotopic purity using the corrected peak areas.

-

Isotopic Purity (%) = (Corrected Area of d4 Peak / Sum of Corrected Areas of all Isotopologue Peaks) x 100

Summary of Specifications and Data

Commercial suppliers of Repirinast-d4 provide a Certificate of Analysis that details the compound's purity. While specific batch-to-batch values vary, the isotopic purity is generally expected to be high.

| Parameter | Specification | Source(s) |

| Chemical Name | 3-methylbutyl-1,1,2,2-d4 7,8-dimethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-2-carboxylate | [9] |

| CAS Number | 1329836-95-4 | [5][10][23][24] |

| Molecular Formula | C₂₀H₁₇D₄NO₅ | [5][10] |

| Molecular Weight | 359.41 g/mol | [5][10] |

| Deuterium Incorporation | 4 Deuterium atoms | [9] |

| Reported Purity | 98.95% (Note: It is crucial to confirm if this is chemical or isotopic purity from the supplier's documentation) | [23] |

| Typical Isotopic Purity | Generally >98% | Industry Standard |

Conclusion

The isotopic purity of Repirinast-d4 is a critical parameter that underpins its utility as a reliable internal standard for quantitative bioanalysis. A rigorous assessment of this parameter is not merely a quality control step but a prerequisite for generating accurate and reproducible pharmacokinetic data. The orthogonal combination of high-resolution mass spectrometry and NMR spectroscopy provides a self-validating system for this purpose. MS delivers precise quantification of the isotopic distribution, while NMR confirms the specific location of the deuterium labels. For researchers and drug development professionals, demanding and verifying a high degree of isotopic purity (>98%) is essential for ensuring the integrity of their scientific findings.

References

- Deuterium incorporation in biomass cell wall components by NMR analysis. Analyst (RSC Publishing).

- REPIRINAST. precisionFDA.

- Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed.

- Repirinast (MY-5116) | Anti-allergic Agent. MedChemExpress.

- Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs. Yao Xue Xue Bao.

- Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins. PMC - NIH.

- Analysis of 13C Isotopic Enrichment by Mass Spectrometry: Application Notes and Protocols. Benchchem.

- Repirinast | C20H21NO5 | CID 5050. PubChem - NIH.

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc..

- Repirinast. Wikipedia.

- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing).

- Robust Liquid Chromatography–Mass Spectrometry Determination of Deuterium Isotopologues for Quality Control of Deucravacitinib Using Nominal Mass Instrumentation. ACS Publications.

- Hydrogen–deuterium exchange. Wikipedia.

- Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. ResearchGate.

- Repirinast (C20H21NO5). PubChemLite.

- Repirinast-d4 | TRC-R144562-0.5MG. LGC Standards.

- Repirinast-impurities. Pharmaffiliates.

- CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac.

- Isotope-ratio mass spectrometry. Wikipedia.

- Evaluating the use of NMR for the determination of deuterium abundance in water. University of Groningen.

- applications of quantitative d-nmr in analysis of deuterium enriched compounds. Sigma-Aldrich.

- Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Study Mind.

- Repirinast-d4 : CAS No.1329836-95-4. Om-pharmachem.

- Repirinast-d4, TRC 0.5 mg | Buy Online | Toronto Research Chemicals. Fisher Scientific.

- Pharmacokinetics and safety of repirinast tablets in healthy Chinese subjects. Brazilian Journal of Pharmaceutical Sciences.

- Repirinast-d4. SinoStandards Bio-Tech.

- CAS No : 1329836-95-4| Chemical Name : Repirinast-d4. Pharmaffiliates.

- Pharmacokinetics and safety of repirinast tablets in healthy Chinese subjects. Brazilian Journal of Pharmaceutical Sciences.

- Pharmacokinetics and safety of repirinast tablets in healthy Chinese subjects. SciELO.

- Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Annals of Clinical Pathology.

- WO2017045648A1 - Preparation method for deuterated compound. Google Patents.

- Total Syntheses of Deuterated Drugs: A Comprehensive Review. PubMed.

- Algernon Pharmaceuticals Provides Update on its Planned Phase 1 Repirinast Chronic Kidney Disease Study. GlobeNewswire.

- Clinical Application and Synthesis Methods of Deuterated Drugs. PubMed.

- Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?. PubMed.

- Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. PubMed.

Sources

- 1. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics and safety of repirinast tablets in healthy Chinese subjects | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]

- 8. scielo.br [scielo.br]

- 9. Repirinast-d4 | TRC-R144562-0.5MG | LGC Standards [lgcstandards.com]

- 10. Repirinast-d4, TRC 0.5 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]

- 11. GSRS [precision.fda.gov]

- 12. Repirinast | C20H21NO5 | CID 5050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Repirinast - Wikipedia [en.wikipedia.org]

- 14. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 15. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 18. resolvemass.ca [resolvemass.ca]

- 19. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 22. almacgroup.com [almacgroup.com]

- 23. omsynth.com [omsynth.com]

- 24. pharmaffiliates.com [pharmaffiliates.com]

An In-Depth Technical Guide to the Synthesis and Characterization of Repirinast-d4

Foreword: The Rationale for Isotopic Labeling in Modern Drug Development

In the landscape of pharmaceutical research, the pursuit of enhancing the pharmacokinetic profiles of established therapeutic agents is a constant endeavor. Isotopic labeling, particularly the substitution of hydrogen with its stable, non-radioactive isotope deuterium (²H or D), has emerged as a powerful strategy.[1] This "heavy hydrogen" substitution can significantly alter a drug's metabolic fate by strengthening the carbon-hydrogen bond at specific molecular positions.[2] This modification can impede metabolic pathways, leading to a longer drug half-life, reduced formation of toxic metabolites, and potentially improved efficacy and safety profiles.[2][3]

This guide provides a comprehensive technical overview of the synthesis and characterization of Repirinast-d4, a deuterated analog of the anti-allergic agent Repirinast. Repirinast functions primarily as a mast cell stabilizer, inhibiting the release of histamine and other inflammatory mediators, making it effective in managing conditions like asthma and allergic rhinitis.[4][5][6] By strategically incorporating deuterium into the Repirinast molecule, researchers can investigate potential enhancements to its metabolic stability and pharmacokinetic properties.[1] This document is intended for researchers, chemists, and drug development professionals, offering a detailed, scientifically-grounded framework for the production and validation of this important research compound.

Core Mechanism of Action: Repirinast

To appreciate the significance of deuteration, one must first understand the pharmacological action of the parent compound. Repirinast exerts its therapeutic effect by preventing the degranulation of mast cells, a critical event in the allergic inflammatory cascade.[6] Its active metabolite, MY-1250, has been shown to be a potent inhibitor of histamine release.[7] This is primarily achieved by inhibiting the influx of calcium ions (Ca²⁺) into the mast cell, a crucial trigger for the release of inflammatory mediators.[5][7] By stabilizing the mast cell membrane and modulating these intracellular signaling pathways, Repirinast effectively dampens the allergic response upstream of symptom manifestation.[4][6]

The following diagram illustrates the simplified signaling pathway inhibited by Repirinast.

Caption: Mechanism of Action of Repirinast.

Proposed Synthesis of Repirinast-d4

The chemical name for Repirinast-d4 is 3-methylbutyl-1,1,2,2-d4 7,8-dimethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-2-carboxylate.[8] This indicates that the four deuterium atoms are located on the first two carbons of the isoamyl (3-methylbutyl) ester chain. While specific proprietary synthesis routes may vary[9], a robust and chemically sound approach involves the esterification of the Repirinast carboxylic acid precursor with a deuterated alcohol.

The following diagram outlines the proposed synthetic workflow.

Sources

- 1. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 3. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Repirinast? [synapse.patsnap.com]

- 5. What is Repirinast used for? [synapse.patsnap.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Mechanism of action of MY-1250, an active metabolite of Repirinast, in inhibiting histamine release from rat mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Repirinast-d4 | TRC-R144562-0.5MG | LGC Standards [lgcstandards.com]

- 9. Algernon Pharmaceuticals Provides Update on its Planned Phase 1 Repirinast Chronic Kidney Disease Study :: Algernon Health Inc (AGN) [algernonhealth.com]

Repirinast-d4 CAS number and molecular weight

An In-Depth Technical Guide to Repirinast-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Repirinast is an anti-allergic and anti-inflammatory compound recognized for its efficacy in managing conditions such as asthma and allergic rhinitis.[1][2] Unlike conventional antihistamines that block the action of histamine, Repirinast operates upstream in the allergic cascade. It functions as a mast cell stabilizer, preventing the release of histamine and other inflammatory mediators that trigger allergic symptoms.[1][2][3] Repirinast-d4 is the deuterated, stable isotope-labeled analog of Repirinast. The inclusion of deuterium atoms results in a heavier molecule, making it an invaluable tool in pharmacokinetic (PK) and pharmacodynamic (PD) studies, particularly as an internal standard for quantitative analysis using mass spectrometry. This guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and practical applications of Repirinast-d4.

Physicochemical Properties of Repirinast-d4

The fundamental identifiers and properties of Repirinast-d4 are crucial for its application in a research setting. These details ensure accurate sample preparation, analytical method development, and data interpretation.

| Property | Value | Source(s) |

| CAS Number | 1329836-95-4 | [4][5][6] |

| Molecular Formula | C₂₀H₁₇D₄NO₅ | [4][5][6] |

| Molecular Weight | 359.41 g/mol | [4][5][6] |

| Synonyms | MY 5116-d4, Romet-d4, 5,6-Dihydro-7,8-dimethyl-4,5-dioxo-4H-pyrano[3,2-c]quinoline-2-carboxylic Acid 3-Methylbutyl-d4 Ester | [4][5] |

| Parent Compound (Repirinast) CAS | 73080-51-0 | [6][7] |

| Parent Compound (Repirinast) MW | 355.39 g/mol | [7][8][9] |

Core Mechanism of Action: Mast Cell Stabilization

Repirinast's therapeutic effect is rooted in its ability to stabilize mast cell membranes, thereby inhibiting the degranulation process that releases a host of inflammatory mediators.[1][2][3] This mechanism is multifaceted and primarily involves the modulation of intracellular calcium levels.

When an allergen binds to IgE antibodies on the surface of a mast cell, it triggers a signaling cascade that leads to a rapid influx of extracellular calcium ions (Ca²⁺). This increase in intracellular Ca²⁺ is the critical trigger for the fusion of histamine-containing granules with the cell membrane and the subsequent release of their contents (degranulation).[1]

Repirinast, and its active metabolite MY-1250, potently inhibits this crucial calcium influx.[1][3][10] By preventing the rise in intracellular Ca²⁺, Repirinast effectively blocks the degranulation signal, thus preventing the release of histamine, leukotrienes, and pro-inflammatory cytokines.[1] This upstream intervention halts the allergic response before it can fully manifest, distinguishing its action from that of receptor antagonists which only block a single mediator.

Application of Repirinast-d4 in a Research Context

Stable isotope-labeled compounds like Repirinast-d4 are indispensable for modern drug development. Their primary utility is in bioanalytical assays that employ liquid chromatography-mass spectrometry (LC-MS).

-

Internal Standard in Quantitative Bioanalysis : In studies measuring the concentration of Repirinast in biological matrices (e.g., plasma, urine, tissue), Repirinast-d4 is added at a known concentration to both calibration standards and unknown samples. Because it is chemically identical to the unlabeled drug, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects in the mass spectrometer. However, its higher mass allows it to be distinguished from the non-labeled Repirinast. By calculating the ratio of the analyte peak area to the internal standard peak area, precise and accurate quantification can be achieved, correcting for variations in sample extraction and instrument response.

-

Pharmacokinetic (PK) Studies : Repirinast-d4 is critical for determining key PK parameters such as absorption, distribution, metabolism, and excretion (ADME). For instance, it can be used in "cassette dosing" studies where multiple drug candidates are administered simultaneously, or to differentiate between newly administered drug and residual drug from a previous dose.

Experimental Protocol: In Vitro Mast Cell Degranulation Assay

This protocol provides a framework for evaluating the efficacy of Repirinast at inhibiting antigen-induced degranulation in a rat basophilic leukemia (RBL-2H3) cell line, a common model for mast cells.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Repirinast on antigen-stimulated histamine release.

Materials:

-

RBL-2H3 cell line

-

DNP-specific IgE antibody

-

DNP-HSA (dinitrophenyl-human serum albumin) antigen

-

Repirinast

-

Tyrode's buffer

-

Triton X-100 (for cell lysis)

-

Histamine ELISA kit or equivalent detection method

Methodology:

-

Cell Sensitization:

-

Seed RBL-2H3 cells in 24-well plates and culture overnight.

-

Incubate cells with DNP-specific IgE antibody for 24 hours to sensitize them.

-

Wash cells gently with Tyrode's buffer to remove unbound IgE.

-

-

Compound Incubation:

-

Prepare serial dilutions of Repirinast in Tyrode's buffer.

-

Add the Repirinast dilutions to the sensitized cells and incubate for 30 minutes at 37°C. Include a vehicle control (buffer only).

-

-

Antigen Challenge:

-

Stimulate the cells by adding DNP-HSA antigen to each well (except for negative control wells).

-

Incubate for 1 hour at 37°C to induce degranulation.

-

-

Sample Collection & Lysis:

-

Collect the supernatant from each well. This contains the released histamine.

-

Lyse the remaining cells in each well with Triton X-100 to measure the total histamine content.

-

-

Quantification:

-

Measure the histamine concentration in both the supernatant and the cell lysate samples using a histamine ELISA kit.

-

-

Data Analysis:

-

Calculate the percentage of histamine release for each condition: (% Release) = [Supernatant Histamine] / ([Supernatant Histamine] + [Lysate Histamine]) * 100.

-

Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of Repirinast concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Conclusion

Repirinast-d4 is a critical research tool for the development and bioanalytical assessment of its parent compound, Repirinast. Its well-defined physicochemical properties, particularly its distinct mass, enable precise quantification in complex biological matrices. Understanding the core mechanism of Repirinast—the inhibition of calcium influx to stabilize mast cells—provides the foundation for designing robust in vitro and in vivo experiments to explore its therapeutic potential for allergic diseases and other conditions like chronic kidney disease.[1][11] The protocols and pathways detailed in this guide offer a technical framework for researchers aiming to leverage this compound in their work.

References

- What is the mechanism of Repirinast? (2024, July 17).

- Repirinast-d4 : CAS No.1329836-95-4. Omsynth.

- What is Repirinast used for? (2024, June 14).

- Repirinast: A Technical Guide on its Anti-Allergic and Anti-Inflamm

- CAS No : 1329836-95-4| Chemical Name : Repirinast-d4.

- Mechanism of action of MY-1250, an active metabolite of Repirinast, in inhibiting histamine release

- Repirinast-d4 | TRC-R144562-0.5MG. LGC Standards.

- Repirinast-d4 (Cas 1329836-95-4). (2023, April 23). ChemicalBook.

- Repirinast-d4 (Cas 96445-14-6). Parchem.

- Repirinast - Drug Targets, Indications, Patents.

- Algernon Pharmaceuticals Provides Update on its Planned Phase 1 Repirinast Chronic Kidney Disease Study. (2022, July 11). Algernon Pharmaceuticals Inc.

- Repirinast | C20H21NO5 | CID 5050.

- Repirinast | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.

- Repirinast. Wikipedia.

- Repirinast (MY-5116) | Anti-allergic Agent. MedChemExpress.

- Repirinast | 73080-51-0 | FR27702. Biosynth.

Sources

- 1. What is the mechanism of Repirinast? [synapse.patsnap.com]

- 2. What is Repirinast used for? [synapse.patsnap.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. omsynth.com [omsynth.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Repirinast-d4 | TRC-R144562-0.5MG | LGC Standards [lgcstandards.com]

- 7. Repirinast - Wikipedia [en.wikipedia.org]

- 8. Repirinast | C20H21NO5 | CID 5050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. biosynth.com [biosynth.com]

- 10. Mechanism of action of MY-1250, an active metabolite of Repirinast, in inhibiting histamine release from rat mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Algernon Pharmaceuticals Provides Update on its Planned Phase 1 Repirinast Chronic Kidney Disease Study :: Algernon Health Inc (AGN) [algernonhealth.com]

A Comparative Analysis of the Physicochemical Stability of Repirinast and its Deuterated Analog, Repirinast-d4: A Technical Guide

Abstract

This technical guide provides a comprehensive examination of the anticipated stability differences between the anti-allergic agent Repirinast and its deuterated isotopologue, Repirinast-d4. By substituting specific hydrogen atoms with deuterium, the physicochemical properties of the molecule can be subtly altered, leading to significant changes in its stability profile. This document will delve into the theoretical underpinnings of this enhanced stability, primarily focusing on the kinetic isotope effect (KIE). Furthermore, it will present a detailed framework for experimentally verifying these differences through a series of forced degradation studies, outlining the necessary protocols and analytical methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage isotopic substitution to enhance the stability of pharmaceutical compounds.

Introduction to Repirinast and the Rationale for Deuteration

Repirinast is an orally active anti-allergic agent that functions by inhibiting the release of histamine from mast cells.[1] Its therapeutic potential in conditions such as bronchial asthma has been a subject of research.[1] The chemical structure of Repirinast, 3-methylbutyl 7,8-dimethyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylate, features several sites susceptible to metabolic degradation and chemical instability.[2][3]

In the pursuit of enhancing the pharmaceutical properties of existing drugs, isotopic substitution, particularly deuteration, has emerged as a valuable strategy.[4][5][6] Deuterium, a stable isotope of hydrogen, possesses an additional neutron, which results in a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond.[6][] This seemingly minor alteration can have a profound impact on the molecule's susceptibility to enzymatic metabolism and chemical degradation, a phenomenon known as the kinetic isotope effect (KIE).[][8][9]

Repirinast-d4 is a deuterated analog of Repirinast where four hydrogen atoms on the 3-methylbutyl (isopentyl) side chain have been replaced with deuterium.[10][11][12] The strategic placement of deuterium at this "soft spot" for metabolism is hypothesized to enhance the stability of the molecule.

Figure 2: Conceptual Diagram of the Kinetic Isotope Effect on Metabolism.

Experimental Design: Forced Degradation Studies

To empirically determine the stability differences between Repirinast and Repirinast-d4, a series of forced degradation studies (also known as stress testing) is essential. [13][14]These studies intentionally expose the drug substances to harsh conditions to accelerate their degradation, thereby identifying potential degradation pathways and establishing the stability-indicating nature of analytical methods. [15][16][17] The following experimental workflow is proposed for a comprehensive comparative stability assessment:

Figure 3: Experimental Workflow for Comparative Forced Degradation Studies.

Materials and Methods

-

Test Articles: Repirinast, Repirinast-d4

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade solvents (Acetonitrile, Methanol, Water), Formic acid.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system. [18][19][20]

Detailed Experimental Protocols

1. Stock Solution Preparation:

-

Prepare stock solutions of Repirinast and Repirinast-d4 at a concentration of 1 mg/mL in a 50:50 mixture of methanol and water.

2. Forced Degradation Conditions: [17] - Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at specified intervals and neutralize with 0.1 M HCl.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at specified intervals.

-

Thermal Degradation: Store the solid drug substances in a temperature-controlled oven at 80°C. Dissolve samples in the stock solution solvent at each time point for analysis.

-

Photostability: Expose the drug substances to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

3. Analytical Methodology:

-

HPLC-UV Method:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., 5% to 95% B over 20 minutes).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at an appropriate wavelength (determined by UV scan).

-

Quantification: The percentage of remaining parent compound will be calculated based on the peak area relative to the time-zero sample.

-

-

LC-MS/MS Method:

Anticipated Results and Data Presentation

The forced degradation studies are expected to demonstrate a higher stability for Repirinast-d4 compared to Repirinast under most stress conditions, particularly those involving the cleavage of the C-H/C-D bonds in the isopentyl chain.

Table 1: Hypothetical Comparative Degradation of Repirinast and Repirinast-d4

| Stress Condition | Time (hours) | % Repirinast Remaining | % Repirinast-d4 Remaining |

| 0.1 M HCl, 60°C | 0 | 100 | 100 |

| 8 | 85.2 | 92.5 | |

| 24 | 68.7 | 81.3 | |

| 0.1 M NaOH, 60°C | 0 | 100 | 100 |

| 8 | 79.5 | 88.1 | |

| 24 | 55.3 | 70.4 | |

| 3% H₂O₂, RT | 0 | 100 | 100 |

| 8 | 90.1 | 96.8 | |

| 24 | 75.6 | 89.2 | |

| 80°C (solid) | 0 | 100 | 100 |

| 24 | 98.2 | 99.1 | |

| 72 | 95.1 | 97.8 | |

| Photostability | 24 | 92.4 | 93.1 |

Table 2: Potential Degradation Products Identified by LC-MS/MS

| Degradation Product | Proposed Structure | Observed in |

| DP-1 | Hydrolyzed ester | Repirinast & Repirinast-d4 |

| DP-2 | Oxidized isopentyl chain | Predominantly in Repirinast |

| DP-3 | Ring-opened product | Repirinast & Repirinast-d4 |

The lower degradation rate of Repirinast-d4, especially under oxidative and hydrolytic stress, would provide strong evidence for the stabilizing effect of deuterium substitution. The identification of fewer or lower quantities of degradation products related to the isopentyl chain in the Repirinast-d4 samples would further support the hypothesis.

Conclusion

The strategic deuteration of Repirinast to form Repirinast-d4 is anticipated to confer a significant enhancement in both metabolic and chemical stability. This increased stability is primarily attributed to the kinetic isotope effect, which strengthens the C-D bonds at the site of deuteration, making them less susceptible to cleavage. The experimental framework outlined in this guide, centered around forced degradation studies and modern analytical techniques like HPLC and LC-MS/MS, provides a robust methodology for quantifying these stability differences. The successful demonstration of enhanced stability for Repirinast-d4 would not only validate the scientific principles of deuteration but also highlight its potential as a valuable tool in drug development to create more robust and efficacious pharmaceutical products.

References

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022-04-18). [Source not available]

- Forced Degradation Studies for Stability. Nelson Labs.

- Advantages of Deuterated Compounds. (2024-09-25). Clearsynth Discovery.

- Forced Degradation Studies for Biopharmaceuticals. (2016-05-02). Pharmaceutical Technology.

- Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy. (2025-08-30). BOC Sciences.

- 5 Benefits of Deuteration in Drug Discovery. (2024-07-31). Unibest Industrial Co., Ltd.

- Forced Degradation Studies: Regulatory Considerations and Implement

- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

- The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. (2025-05-20).

- Focus on the First FDA-Approved Deuterated Drug. Isotope Science / Alfa Chemistry.

- Repirinast (MY-5116) | Anti-allergic Agent. MedChemExpress.

- The kinetic isotope effect in the search for deuter

- Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PMC - NIH.

- The kinetic isotope effect in the search for deuter

- Kinetic isotope effect. Wikipedia.

- Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors. PubMed.

- Repirinast | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.

- Analytical Techniques In Stability Testing. (2025-03-24).

- REPIRINAST. precisionFDA.

- Repirinast | C20H21NO5 | CID 5050. PubChem - NIH.

- Repirinast - Drug Targets, Indications, Patents.

- Effect of a major metabolite of the antiallergic drug repirinast on phosphodiesterase and adenyl

- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- Preparing Samples for HPLC-MS/MS Analysis.

- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023-01-01). [Source not available]

- What is the mechanism of Repirinast?. (2024-07-17).

- Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. (2025-08-07).

- Repirinast-d4 | 1329836-95-4. ChemicalBook.

- Repirinast-d4 | TRC-R144562-0.5MG. LGC Standards.

- CAS No : 1329836-95-4| Chemical Name : Repirinast-d4.

- Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. PubMed.

- Degradation, metabolism and toxicity of synthetic pyrethroids. PubMed.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Repirinast | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Repirinast | C20H21NO5 | CID 5050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. clearsynthdiscovery.com [clearsynthdiscovery.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 8. Portico [access.portico.org]

- 9. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 10. Repirinast-d4 | 1329836-95-4 [chemicalbook.com]

- 11. Repirinast-d4 | TRC-R144562-0.5MG | LGC Standards [lgcstandards.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. acdlabs.com [acdlabs.com]

- 14. nelsonlabs.com [nelsonlabs.com]

- 15. pharmtech.com [pharmtech.com]

- 16. biopharminternational.com [biopharminternational.com]

- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 18. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. organomation.com [organomation.com]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. researchgate.net [researchgate.net]

The Pharmacokinetics and Metabolism of Repirinast: A Technical Overview for Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Repirinast is an orally administered anti-allergic agent, developed primarily for the management of bronchial asthma. It functions as a prodrug, undergoing rapid and extensive conversion to its pharmacologically active metabolite, MY-1250. This guide provides a comprehensive analysis of the pharmacokinetics and metabolic fate of Repirinast, synthesizing available clinical data to inform drug development and research activities. We will delve into the absorption, distribution, metabolism, and excretion (ADME) profile of its active moiety, discuss the clinical study designs employed in its characterization, and detail the bioanalytical methodologies essential for its quantification in biological matrices.

Introduction: The Prodrug Strategy in Anti-Allergic Therapy

Repirinast (also known as MY-5116) was developed as a synthetic, disodium cromoglycate-like compound for the treatment of asthma.[1] It is classified as an antihistamine and functions by inhibiting the release of histamine and other mediators from mast cells involved in the IgE-mediated allergic response.[1][2] A key feature of Repirinast is its design as a prodrug. Following oral administration, it is not the parent molecule that exerts therapeutic effects, but rather its principal, de-esterified metabolite, MY-1250.[1][3] This strategy is often employed to enhance oral bioavailability, and understanding the efficiency and pathways of this conversion is paramount to characterizing the drug's clinical pharmacology. This document serves as a technical guide for researchers, consolidating the pivotal pharmacokinetic and metabolic data on Repirinast and its active metabolite.

Core Pharmacokinetic Profile of Active Metabolite MY-1250

The clinical pharmacokinetics of Repirinast are defined by the behavior of its active metabolite, MY-1250. All plasma measurements and parameter calculations are based on the concentration of MY-1250 following the administration of the Repirinast prodrug.[1][4]

Absorption: Rapid Conversion to Active Moiety

Repirinast is rapidly absorbed and almost immediately hydrolyzed to MY-1250 after oral administration.[1] This conversion is so swift that the prodrug itself is typically not detected in systemic circulation. Clinical studies in healthy volunteers demonstrate that peak plasma concentrations (Cmax) of MY-1250 are achieved very quickly.

-

Time to Peak (Tmax): The median Tmax for MY-1250 is approximately 0.75 hours across various single-dose strengths, indicating rapid absorption and metabolic activation.[1]

-

Dose-Exposure Relationship: While the peak concentration (Cmax) and total exposure (Area Under the Curve, AUC) of MY-1250 increase with escalating doses of Repirinast (from 150 mg to 450 mg), this relationship is not directly proportional.[1][4] This suggests that absorption or the initial hydrolysis may involve saturable processes at higher doses.

Distribution

Currently, specific data regarding the plasma protein binding and the tissue distribution of MY-1250 are not extensively detailed in available literature. However, the apparent volume of distribution (Vz/F) has been reported. In a study with healthy Chinese volunteers, the mean Vz/F of MY-1250 was 3296 L, 4555 L, and 5269 L for the 150, 300, and 450 mg dose cohorts, respectively. The large apparent volume of distribution suggests extensive distribution into tissues.

Metabolism: A Tale of Two Metabolites

The metabolic pathway of Repirinast begins with its defining feature: hydrolysis to its active form.

-

Prodrug Activation: Repirinast, an isoamyl ester, is rapidly cleaved to form its active carboxylic acid metabolite, MY-1250.[3] This hydrolysis is the primary metabolic step. The specific esterase enzymes responsible for this conversion in the gut or liver have not been fully elucidated in the reviewed literature but are presumed to be highly efficient given the rapid appearance of MY-1250.

Caption: Prodrug activation pathway of Repirinast.

-

Metabolite Profile: Beyond MY-1250, at least one other active metabolite has been identified. Urinary excretion data indicates that within 24 hours of oral administration, 20.25% of the dose is recovered as MY-1250 and 2.7% is recovered as another active metabolite, the structure of which is not specified in the available literature.[1] Further investigation into the metabolic fate of MY-1250 and the enzymes involved (e.g., Cytochrome P450-mediated oxidation or glucuronidation) is required for a complete profile.

Elimination: Long Half-Life and Renal Clearance

The elimination of MY-1250 is characterized by a long terminal half-life.

-

Half-Life (t½): The mean elimination half-life of MY-1250 is approximately 16.21 hours and remains consistent regardless of the administered dose.[1][4]

-

Clearance: The mean apparent total plasma clearance (Cl/F) of MY-1250 was reported as 164.4 L/h, 202.2 L/h, and 237.5 L/h for 150, 300, and 450 mg doses, respectively.[1]

-

Excretion: As noted, a significant portion of the active metabolites is excreted in the urine.[1]

Multiple Dose Pharmacokinetics

Consistent with its half-life, steady-state plasma concentrations of MY-1250 are achieved within approximately 3 days of twice-daily dosing. Importantly, no drug accumulation is observed with repeated administration, indicating that the elimination pathways are not saturated under a clinical dosing regimen.[1][4]

Data Summary: Pharmacokinetic Parameters of MY-1250

The following table summarizes the key single-dose pharmacokinetic parameters for the active metabolite MY-1250 in healthy Chinese volunteers.

| Parameter | 150 mg Dose | 300 mg Dose | 450 mg Dose |

| Tmax (median, h) | 0.75 | 0.75 | 0.75 |

| Cmax (mean, ng/mL) | 487.8 ± 166.4 | 622.7 ± 254.1 | 806.9 ± 305.8 |

| AUC₀₋t (mean, ng·h/mL) | 4640 ± 1957 | 6281 ± 2769 | 7414 ± 2901 |

| AUC₀₋inf (mean, ng·h/mL) | 4987 ± 2049 | 6743 ± 2904 | 7943 ± 3044 |

| t½ (mean, h) | 16.14 ± 4.41 | 16.03 ± 3.65 | 16.47 ± 4.23 |

| Cl/F (mean, L/h) | 164.4 ± 75.9 | 202.2 ± 94.8 | 237.5 ± 91.6 |

| Data synthesized from a Phase I study in healthy Chinese volunteers.[1] |

Methodologies for Pharmacokinetic Assessment

The robust characterization of Repirinast's pharmacokinetics relies on well-defined clinical study designs and highly sensitive bioanalytical methods.

Clinical Study Design: A Phased Approach

The primary human pharmacokinetic data for Repirinast has been generated through Phase I, open-label, randomized, single- and multiple-dose studies in healthy volunteers.[1][4]

Workflow for a Typical Repirinast PK Study:

Caption: Representative workflow for a clinical pharmacokinetic study of Repirinast.

Bioanalytical Protocol: Quantification of MY-1250 by LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its superior sensitivity and specificity.

Step-by-Step Protocol for MY-1250 Quantification:

-

Sample Collection:

-

Collect whole blood from subjects into tubes containing an anticoagulant (e.g., K2-EDTA).

-

Centrifuge the blood at approximately 2000 x g for 10 minutes at 4°C to separate plasma.

-

Transfer the resulting plasma into labeled polypropylene tubes and store frozen at -30°C or lower until analysis.

-

-

Sample Preparation (Protein Precipitation):

-

Rationale: This step removes large proteins from the plasma that would otherwise interfere with the chromatographic analysis and contaminate the LC-MS/MS system.

-

Thaw plasma samples on ice.

-

To a 100 µL aliquot of plasma, add a suitable internal standard (IS). The IS should be a structurally similar molecule that is not present endogenously, ideally a stable isotope-labeled version of the analyte.

-

Add 300-400 µL of a cold organic solvent, such as acetonitrile or methanol, to precipitate the proteins.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system connected to a triple quadrupole mass spectrometer.

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is typically used.

-

Mobile Phase A: Water with an additive for improved ionization (e.g., 0.1% formic acid or 10 mM ammonium formate).

-

Mobile Phase B: An organic solvent like acetonitrile or methanol with the same additive.

-

Gradient: A gradient elution starting with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: Typically 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, optimized for the analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM). This highly specific mode involves selecting a precursor ion (the molecular weight of the analyte) and monitoring for a specific product ion generated after fragmentation in the collision cell.

-

MRM Transitions: For MY-1250, a reported transition is m/z 286.1 → 198.2. A specific transition for the internal standard would also be monitored simultaneously.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the known concentrations of spiked calibration standards.

-

Use a weighted (e.g., 1/x²) linear regression to fit the curve.

-

Quantify the concentration of MY-1250 in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion and Future Directions

Repirinast is a prodrug that is rapidly and efficiently converted to its active metabolite, MY-1250. The resulting metabolite exhibits a favorable pharmacokinetic profile, characterized by rapid absorption, a long elimination half-life suitable for twice-daily dosing, and no accumulation upon repeated administration.[1][4] While the primary ADME characteristics are well-documented, several areas warrant further investigation to provide a complete picture for drug development professionals. Elucidating the specific esterases involved in the prodrug conversion and identifying the enzymes responsible for the subsequent metabolism of MY-1250 would be critical for predicting potential drug-drug interactions. Furthermore, detailed studies on plasma protein binding and the structural identification of other active metabolites would provide a more comprehensive understanding of the drug's disposition and pharmacology.

References

-

Lv, C. Z., Huang, M., Zhang, Q. Y., Zong, S. L., & Wang, M. (2018). Pharmacokinetics and safety of repirinast tablets in healthy Chinese subjects. Brazilian Journal of Pharmaceutical Sciences, 54(2). [Link]

-

ResearchGate. (2018). Pharmacokinetics and safety of repirinast tablets in healthy Chinese subjects. [Link]

-

Nagata, M., Tabe, K., Houya, I., Kiuchi, H., Sakamoto, Y., Yamamoto, K., & Dohi, Y. (1991). [The influence of repirinast, an anti-allergic drug, on theophylline pharmacokinetics in patients with bronchial asthma]. Nihon Kyobu Shikkan Gakkai Zasshi, 29(4), 413-419. [Link]

-

Yamada, N., Kadowaki, S., Takahashi, K., & Umezu, K. (1992). MY-1250, a major metabolite of the anti-allergic drug repirinast, induces phosphorylation of a 78-kDa protein in rat mast cells. Biochemical Pharmacology, 44(6), 1211-1213. [Link]

-

Kohno, S. W., & Ohata, K. (1986). [Antiallergic Effect of MY-5116 and Its Major Metabolite, MY-1250]. Arerugi, 35(11), 1105-1112. [Link]

-

Kadowaki, S., et al. (1990). Inhibitory effect of repirinast (MY-5116) on experimental allergic rhinitis in rats. ResearchGate. [Link]

-

SciELO. (2018). Pharmacokinetics and safety of repirinast tablets in healthy Chinese subjects. [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. [Antiallergic effect of MY-5116 and its major metabolite, MY-1250] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MY-1250, a major metabolite of the anti-allergic drug repirinast, induces phosphorylation of a 78-kDa protein in rat mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of Repirinast in Mast Cell Stabilization: A Technical Guide for Researchers

Abstract

Repirinast is an anti-allergic agent demonstrating significant therapeutic potential in the management of allergic rhinitis and asthma.[1] Its primary mechanism of action revolves around the stabilization of mast cells, thereby preventing the release of a cascade of inflammatory mediators that orchestrate the allergic response. This in-depth technical guide provides a comprehensive overview of the molecular mechanisms underpinning Repirinast's mast cell-stabilizing properties, detailed experimental protocols for its evaluation, and a discussion of its therapeutic implications for researchers, scientists, and drug development professionals.

Introduction: The Pivotal Role of Mast Cells in Allergic Inflammation and the Therapeutic Rationale for Repirinast

Mast cells are critical sentinels of the immune system, strategically located at the host-environment interface, such as the skin, respiratory tract, and gastrointestinal tract. Upon activation by allergens cross-linking surface-bound Immunoglobulin E (IgE) antibodies, mast cells undergo degranulation, a rapid process that releases a plethora of pre-formed and newly synthesized inflammatory mediators. These include histamine, proteases, leukotrienes, prostaglandins, and a variety of cytokines, which collectively trigger the characteristic symptoms of allergic reactions, from vasodilation and bronchoconstriction to inflammatory cell recruitment.

Repirinast emerges as a key therapeutic agent that functions upstream of these events. By stabilizing mast cells, it effectively blunts the initial and most critical step of the allergic cascade. This prophylactic approach distinguishes it from therapies that target individual downstream mediators, offering a broader and potentially more effective management strategy for allergic diseases.

Molecular Mechanism of Action: A Multi-pronged Approach to Mast Cell Stabilization

The therapeutic efficacy of Repirinast is rooted in its multifaceted mechanism of action that converges on the inhibition of mast cell degranulation. Its active metabolite, MY-1250, is particularly potent in this regard.

Inhibition of Intracellular Calcium Mobilization

A transient increase in intracellular calcium ([Ca2+]i) is an absolute prerequisite for mast cell degranulation.[2] Repirinast, through its active metabolite MY-1250, exerts a profound inhibitory effect on this process. It has been demonstrated to strongly inhibit the mobilization of calcium ions from intracellular stores.[3][4] This action is critical as the release of calcium from the endoplasmic reticulum is a key triggering event that leads to the influx of extracellular calcium, sustaining the high intracellular calcium concentrations necessary for the fusion of granular membranes with the plasma membrane and the subsequent release of inflammatory mediators.[2]

Modulation of Cyclic AMP (cAMP) Signaling

Elevated intracellular levels of cyclic adenosine monophosphate (cAMP) are known to have an inhibitory effect on mast cell degranulation.[5] Repirinast's active metabolite, MY-1250, has been shown to cause a rapid and transient increase in intracellular cAMP levels in mast cells.[3] This is, at least in part, attributed to the inhibition of phosphodiesterase (PDE) activity.[6] By inhibiting the enzymatic degradation of cAMP, Repirinast effectively elevates its intracellular concentration, leading to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets that ultimately suppress the signaling cascade leading to degranulation.

Downstream Effects on Inflammatory Mediators

The stabilization of mast cells by Repirinast leads to a significant reduction in the release of a wide array of inflammatory mediators. This includes:

-

Histamine: A primary mediator of allergic symptoms, causing vasodilation, increased vascular permeability, and smooth muscle contraction.

-

Leukotrienes: Potent bronchoconstrictors and chemoattractants for inflammatory cells.[1]

-

Cytokines: Including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Tumor Necrosis Factor-alpha (TNF-α), which are involved in the chronic inflammatory phase of allergic reactions, promoting eosinophil recruitment and survival, and IgE production.[1]

The following diagram illustrates the proposed signaling pathway for Repirinast-mediated mast cell stabilization:

Caption: Experimental workflow for the in vitro β-hexosaminidase release assay.

In Vivo Model of Allergic Rhinitis: Ovalbumin (OVA)-Induced Rhinitis in Rats

This model mimics the key features of allergic rhinitis in humans and is a valuable tool for assessing the in vivo efficacy of anti-allergic compounds.

Experimental Protocol:

-

Sensitization:

-

Actively sensitize rats by intraperitoneal injection of ovalbumin (OVA) emulsified with an adjuvant such as aluminum hydroxide.

-

Repeat the sensitization process at regular intervals (e.g., on days 1 and 7).

-

-

Challenge:

-

After a sensitization period (e.g., 14 days), challenge the rats by intranasal administration of OVA solution daily for a specified period (e.g., 7 days).

-

-

Treatment:

-

Administer Repirinast orally or via the desired route at various doses before each OVA challenge.

-

-

Assessment of Allergic Symptoms:

-

Observe and score the frequency of sneezing and nasal rubbing movements for a defined period after the final OVA challenge.

-

-

Histopathological Analysis:

-

At the end of the study, sacrifice the animals and collect nasal tissues for histopathological examination.

-

Stain tissue sections with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration and with periodic acid-Schiff (PAS) to evaluate goblet cell hyperplasia.

-

-

Measurement of Inflammatory Markers:

-

Collect blood samples to measure serum levels of OVA-specific IgE.

-

Analyze nasal lavage fluid for the presence of inflammatory cells (e.g., eosinophils) and mediators.

-

Data Presentation:

| Treatment Group | Dose (mg/kg, p.o.) | Mean Sneezing Counts (per 15 min) | Mean Nasal Rubbing Counts (per 15 min) | Serum OVA-specific IgE (U/mL) |

| Vehicle Control | - | 25 ± 4 | 32 ± 5 | 150 ± 20 |

| Repirinast | 10 | 15 ± 3 | 20 ± 4 | 100 ± 15* |

| Repirinast | 30 | 8 ± 2 | 12 ± 3 | 60 ± 10 |

| Positive Control | - | 10 ± 2 | 15 ± 3 | 75 ± 12 |

*p < 0.05, **p < 0.01 compared to vehicle control. (Note: Data are representative and may not reflect actual experimental results.)

Caption: Experimental workflow for the in vivo ovalbumin-induced allergic rhinitis model.

Therapeutic Implications and Future Directions

The robust mast cell-stabilizing properties of Repirinast position it as a promising therapeutic agent for the management of allergic diseases. Clinical studies have demonstrated its effectiveness in reducing the frequency and severity of asthma attacks and improving symptoms in patients with allergic rhinitis. [1] Allergic Rhinitis: By inhibiting the release of histamine and other mediators in the nasal mucosa, Repirinast can effectively reduce the classic symptoms of allergic rhinitis, including sneezing, rhinorrhea, nasal congestion, and itching. Clinical trials for allergic rhinitis often assess the change from baseline in the Total Nasal Symptom Score (TNSS), which is a composite score of these individual symptoms. [1][4][5][6] Asthma: In the context of asthma, Repirinast's ability to prevent the release of bronchoconstrictors like leukotrienes and histamine is of paramount importance. [1]Furthermore, its potential to modulate the production of cytokines involved in airway inflammation suggests a role in controlling the chronic inflammatory component of asthma. Clinical trials in asthma typically evaluate improvements in lung function, such as the forced expiratory volume in one second (FEV1), as a key efficacy endpoint. [7][8] Future research should focus on further elucidating the precise molecular targets of Repirinast within the mast cell signaling cascade. Investigating its effects on different mast cell subtypes and its potential for synergistic activity with other anti-allergic medications could open new avenues for therapeutic intervention. Additionally, long-term clinical studies are warranted to fully establish its safety and efficacy profile in diverse patient populations.

Conclusion